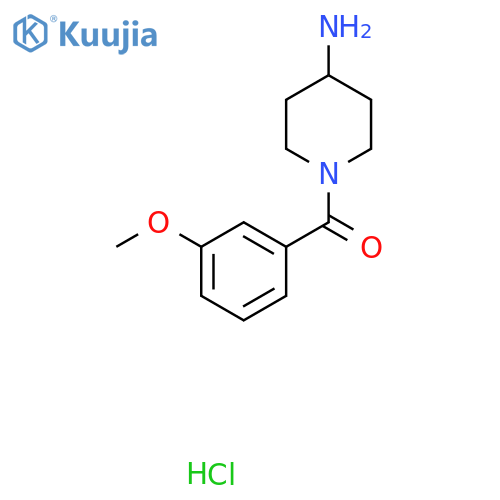Cas no 1158290-89-1 ((4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride)

1158290-89-1 structure
商品名:(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride
CAS番号:1158290-89-1
MF:C13H19ClN2O2
メガワット:270.755162477493
CID:4788236
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride 化学的及び物理的性質
名前と識別子
-
- (4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride
-
- インチ: 1S/C13H18N2O2.ClH/c1-17-12-4-2-3-10(9-12)13(16)15-7-5-11(14)6-8-15;/h2-4,9,11H,5-8,14H2,1H3;1H
- InChIKey: XKRDLPBPZTYKMV-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C1C=CC=C(C=1)OC)N1CCC(CC1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 262
- トポロジー分子極性表面積: 55.6
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 064024-1g |
4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride |
1158290-89-1 | 95% | 1g |
£305.00 | 2022-03-01 | |
| Chemenu | CM486693-1g |
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride |
1158290-89-1 | 97% | 1g |
$370 | 2022-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694968-1g |
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride |
1158290-89-1 | 98% | 1g |
¥4292.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694968-250mg |
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride |
1158290-89-1 | 98% | 250mg |
¥2142.00 | 2024-08-09 |
(4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
1158290-89-1 ((4-Aminopiperidin-1-yl)(3-methoxyphenyl)methanone hydrochloride) 関連製品
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
